N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is a complex organic compound that features a pyrazolopyrimidine core
Preparation Methods
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the propyl and o-tolyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would scale up these reactions, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects in biological pathways. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease model.
Comparison with Similar Compounds
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide can be compared with other pyrazolopyrimidine derivatives. Similar compounds include:
- N-(6-methyl-2-pyridyl)-picrylamine
- This compound These compounds share structural similarities but may differ in their functional groups, leading to unique properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-6-3-4-8-18(15)9-10-20(25)21-11-5-7-17-13-22-19-12-16(2)23-24(19)14-17/h3-4,6,8,12-14H,5,7,9-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCJHLJQAHBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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